molecular formula C11H11NO3 B13637036 2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid

2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid

Cat. No.: B13637036
M. Wt: 205.21 g/mol
InChI Key: WGHFZSINUKQKHC-UHFFFAOYSA-N
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Description

2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the condensation of indole with glyoxylic acid under acidic conditions, followed by methylation . Another approach includes the use of indole-3-acetic acid as a starting material, which undergoes hydroxylation and methylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The compound’s hydroxyl and acetic acid groups also contribute to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-2-(1-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 2-position and the methyl group at the 1-position of the indole ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-hydroxy-2-(1-methylindol-3-yl)acetic acid

InChI

InChI=1S/C11H11NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6,10,13H,1H3,(H,14,15)

InChI Key

WGHFZSINUKQKHC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(=O)O)O

Origin of Product

United States

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